Calcimycin
CAS No.: 52665-69-7
Cat. No.: VC0522504
Molecular Formula: C29H37N3O6
Molecular Weight: 523.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 52665-69-7 |
---|---|
Molecular Formula | C29H37N3O6 |
Molecular Weight | 523.6 g/mol |
IUPAC Name | 5-(methylamino)-2-[[(6S)-3,5,9-trimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid |
Standard InChI | InChI=1S/C29H37N3O6/c1-15-10-11-29(17(3)13-16(2)27(38-29)18(4)26(33)20-7-6-12-31-20)37-22(15)14-23-32-25-21(36-23)9-8-19(30-5)24(25)28(34)35/h6-9,12,15-18,22,27,30-31H,10-11,13-14H2,1-5H3,(H,34,35)/t15?,16?,17?,18?,22?,27?,29-/m0/s1 |
Standard InChI Key | HIYAVKIYRIFSCZ-ZOEAMFGFSA-N |
Isomeric SMILES | CC1CC[C@]2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)O)NC |
SMILES | CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)O)NC |
Canonical SMILES | CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)O)NC |
Appearance | Solid powder |
Melting Point | 181.5 °C |
Chemical and Structural Properties of Calcimycin
Molecular Characteristics
Calcimycin () is a spiroketal-containing compound with a molecular weight of 523.62 g/mol . Its structure includes a benzoxazolyl group and a pyrrole moiety, which confer high selectivity for divalent cations like Ca²⁺, Mg²⁺, and Mn²⁺ . The compound forms stable complexes with these ions, enabling their transport across lipid bilayers .
Table 1: Key Chemical Properties of Calcimycin
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 523.62 g/mol | |
CAS Number | 52665-69-7 | |
Solubility | 47 mg/mL in DMSO | |
Purity | >98% |
Biosynthesis and Origin
Calcimycin is produced by Streptomyces chartreusensis, a soil bacterium first isolated in 1974 . The compound is typically harvested as a calcium-magnesium salt but can be converted to its free acid form for experimental use .
Mechanisms of Action
Ionophoric Activity
Calcimycin’s primary mechanism involves shuttling Ca²⁺ across membranes, disrupting intracellular calcium homeostasis . This activity uncouples oxidative phosphorylation in mitochondria, inhibits ATPase, and elevates cytosolic Ca²⁺ levels, triggering downstream signaling cascades .
Mitochondrial Dysfunction and ROS Generation
By depolarizing mitochondrial membranes, calcimycin induces reactive oxygen species (ROS) production and activates calcium-dependent enzymes such as calcineurin . In HL-60 leukemia cells, this leads to apoptotic cell death characterized by caspase activation and DNA fragmentation .
Autophagy Induction
Calcimycin upregulates autophagy markers (e.g., Beclin-1, LC3-II) in macrophages and cancer cells by activating the purinergic receptor P2RX7 . This process requires extracellular ATP release and intracellular Ca²⁺ surges, which synergize to eliminate intracellular pathogens like Mycobacterium bovis BCG .
Antimicrobial Applications
Antimycobacterial Activity
Calcimycin exhibits potent activity against Mycobacterium tuberculosis and M. bovis BCG, with minimum inhibitory concentrations (MICs) in the nanomolar range . Its efficacy stems from P2RX7-dependent autophagy, which enhances bacterial clearance in THP-1 macrophages .
Table 2: Antimicrobial Efficacy of Calcimycin
Antifungal Properties
While calcimycin shows limited activity against Aspergillus fumigatus, it inhibits Cryptococcus neoformans by targeting the Prp8 intein splicing pathway (MIC = 3.0 μM) . This specificity highlights its potential as an antifungal agent for cryptococcosis .
Anticancer Effects
Apoptosis in Breast and Cervical Cancer Cells
In MCF-7 breast cancer and SiHa cervical cancer cells, calcimycin induces dose-dependent apoptosis (IC₅₀ = 0.3–0.4 μM) via Ca²⁺-mediated mitochondrial dysfunction . Key findings include:
-
ROS Overproduction: Calcimycin-treated cells exhibit a 3-fold increase in ROS compared to controls .
-
Cell Cycle Arrest: Flow cytometry reveals G₀/G₁ phase arrest, accompanied by reduced cyclin D1 expression .
-
P2RX4 Upregulation: The purinergic receptor P2RX4 is upregulated, potentiating calcium influx and p38 MAPK phosphorylation .
Synergy with Chemotherapeutic Agents
Preliminary data suggest calcimycin enhances the efficacy of doxorubicin and paclitaxel in multidrug-resistant cancer models by bypassing P-glycoprotein-mediated efflux .
Experimental and Therapeutic Applications
Biochemical Research Tool
Calcimycin is widely used to:
-
Modulate intracellular Ca²⁺ in fluorescence-based assays (e.g., Fura-2, Fluo-4) .
-
Activate oocytes in reproductive studies by mimicking physiological Ca²⁺ oscillations .
Preclinical Studies
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume